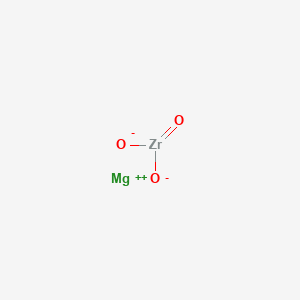

Magnesium zirconium oxide (MgZrO3)

Description

Magnesium zirconium oxide (MgZrO₃), also termed magnesium zirconate, is a ternary oxide compound comprising magnesium, zirconium, and oxygen. It crystallizes in a tetragonal structure and exhibits exceptional thermal stability, low thermal conductivity (~3.5 W/(m·K)), and resistance to molten calcium-magnesium-alumino-silicates (CMAS), making it a promising candidate for thermal barrier coatings (TBCs) in gas turbines and aerospace engines . Its chemical formula (MgO₃Zr) and molecular weight (163.526 g/mol) are well-defined, though key thermodynamic properties like melting point and density remain understudied . MgZrO₃ is chemically synthesized via co-precipitation or solid-state reactions, though deposition as a uniform coating remains challenging .

Structure

2D Structure

Properties

CAS No. |

39318-32-6 |

|---|---|

Molecular Formula |

MgO3Zr |

Molecular Weight |

163.53 g/mol |

IUPAC Name |

magnesium;dioxido(oxo)zirconium |

InChI |

InChI=1S/Mg.3O.Zr/q+2;;2*-1; |

InChI Key |

VIBGUAPFBVGMQZ-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Zr](=O)[O-].[Mg+2] |

physical_description |

Solid; [Hawley] White odorless powder; [MSDSonline] |

Origin of Product |

United States |

Preparation Methods

Sol-Gel Method

The sol-gel method is a wet chemical synthesis technique that allows molecular-level mixing of precursors, resulting in homogeneous powders with controlled particle size.

- Magnesium chloride (MgCl2) and zirconium oxychloride (ZrOCl2) solutions (1 M each) are dissolved in double-distilled water.

- Triton X-100 surfactant is added to the solution to control particle growth.

- A 2 M sodium hydroxide (NaOH) solution is added dropwise under vigorous stirring to adjust the pH to 9–10, inducing precipitation.

- The mixture is transferred to a steel-lined Teflon autoclave and heated at 120 °C for 24 hours.

- The resulting gel is filtered, washed, dried at 110 °C for 6 hours, and calcined at 800 °C for 6 hours to obtain MgZrO3 nanoparticles.

- Produces fine, uniform nanoparticles.

- Allows coating with other materials (e.g., Fe2O3, ZnO) to form core-shell structures.

Co-Precipitation Method

Co-precipitation is a straightforward chemical synthesis technique involving simultaneous precipitation of magnesium and zirconium precursors from solution.

- Zirconium chloride (ZrCl4) and magnesium chloride hexahydrate (MgCl2·6H2O) are dissolved in water.

- These solutions are added dropwise into an alkaline sodium hydroxide (NaOH) solution of varying molarity (5.5–6 M).

- The mixture is stirred for 15 minutes and aged for 3 hours to allow complete precipitation.

- The precipitate is filtered, washed multiple times to remove chloride ions (confirmed by AgNO3 test), dried at 100 °C for 3 hours.

- Calcination is performed at temperatures ranging from 800 °C to 1000 °C to obtain crystalline MgZrO3.

- Simple and cost-effective.

- Produces powders with good crystallinity at relatively lower temperatures compared to solid-state methods.

- X-ray diffraction (XRD) confirmed the formation of cubic MgZrO3 phase at 800 °C.

- Thermal differential analysis (DTA) revealed three thermal events: removal of crystalline water (~140 °C), onset of crystallization (~310 °C), and decomposition (~890 °C).

- The addition of sufficient magnesium oxide stabilized the cubic phase and maintained tetragonal zirconia structure.

Representative XRD Data Table for MgZrO3 Prepared by Co-Precipitation at 800 °C

| Peak No. | hkl | d-spacing (Å) | Relative Intensity (I/Io) | 2θ (degrees) |

|---|---|---|---|---|

| 1 | 100 | 2.8279 | 100 | 31.61 |

| 2 | 110 | 1.9987 | 86.48 | 45.34 |

| 3 | 101 | 1.8189 | 18.92 | 50.11 |

| 4 | 210 | 1.2626 | 32.43 | 75.19 |

Hydrothermal Method

The hydrothermal method involves crystallization of materials from aqueous solutions at elevated temperature and pressure in an autoclave.

- Magnesium chloride and zirconium precursors are dissolved in water.

- Surfactants such as Triton X-100 are added to control particle growth.

- NaOH solution is added to adjust pH and induce precipitation.

- The mixture is sealed in a Teflon-lined autoclave and heated at ~120 °C for 24 hours.

- The precipitate is filtered, washed, dried, and calcined at temperatures between 600 °C and 800 °C.

- Produces highly crystalline powders with controlled morphology.

- Lower calcination temperatures compared to solid-state methods.

- Hydrothermal synthesis yielded MgZrO3 nanoparticles with well-defined morphology.

- Calcination at 600 °C for 8 hours was sufficient to obtain phase-pure MgZrO3.

- The method is compatible with green solvents such as natural deep eutectic solvents (NADES), enhancing sustainability.

Comparative Summary of Preparation Methods

| Method | Precursors Used | Key Conditions | Calcination Temp. (°C) | Particle Size Control | Advantages |

|---|---|---|---|---|---|

| Sol-Gel | MgCl2, ZrOCl2, Triton X-100 | pH 9-10, 120 °C, 24 h in autoclave | 800 | High | Homogeneous, fine particles, coating capability |

| Co-Precipitation | ZrCl4, MgCl2·6H2O, NaOH | Stirring, aging 3 h, pH alkaline | 800–1000 | Moderate | Simple, cost-effective, good crystallinity |

| Hydrothermal | MgCl2, Zr precursors, Triton X-100 | pH alkaline, 120 °C, 24 h autoclave | 600–800 | High | Low temp, controlled morphology, green solvents |

| Solid-State | MgO, ZrO2 powders | High temp mixing | >1200 | Low | Simple but less control, coarse particles |

Detailed Research Findings and Data

Thermal Behavior (DTA Analysis) of MgZrO3 by Co-Precipitation

| Thermal Event | Peak Temperature (°C) | Description |

|---|---|---|

| Endothermic peak ~140 °C | 140–143 | Removal of crystalline water |

| Exothermic peak ~310 °C | 308–310 | Start of MgZrO3 crystallization |

| Endothermic peak ~890 °C | 889–892 | Decomposition or phase transformation |

This thermal profile indicates the stages of phase development and stability of MgZrO3 powders.

XRD Phase Identification

- Cubic MgZrO3 phase forms at calcination temperatures of 800 °C and above.

- Presence of tetragonal zirconia and cubic magnesium oxide phases depends on Mg:Zr ratio and synthesis conditions.

- Co-precipitation and sol-gel methods produce highly crystalline powders with characteristic diffraction peaks matching JCPDS standards.

Chemical Reactions Analysis

Magnesium zirconium oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxides under specific conditions.

Reduction: It can be reduced using hydrogen or other reducing agents to form lower oxides or elemental metals.

Substitution: Magnesium zirconium oxide can undergo substitution reactions where one of the metal ions is replaced by another metal ion.

Common reagents used in these reactions include hydrogen, oxygen, and various metal salts. The major products formed depend on the specific reaction conditions but can include different oxides and elemental metals .

Scientific Research Applications

High-Temperature Stability and Mechanical Properties

High-Temperature Applications

Magnesium zirconium oxide exhibits remarkable high-temperature stability, making it suitable for applications in environments where thermal degradation is a concern. The stabilization of the tetragonal phase of zirconia by magnesium oxide prevents undesirable phase transformations that can compromise mechanical integrity at elevated temperatures. This property is essential in:

- Furnace Linings : Used in industrial furnaces to withstand extreme heat without structural failure.

- Gas Turbines : Acts as a thermal barrier coating to protect turbine components from high temperatures.

- Exhaust Systems : Utilized in automotive and aerospace applications where high thermal resistance is critical .

Photocatalytic Applications

Environmental Remediation

MgZrO3 has been investigated for its photocatalytic properties, particularly in the degradation of pollutants. Studies have shown that MgZrO3 can effectively degrade organic compounds under UV-visible light. Notable applications include:

- Degradation of Pharmaceuticals : Research demonstrated that MgZrO3 can degrade hydroxychloroquine (HCQ) by approximately 85% within 30 minutes under UV irradiation. This highlights its potential for treating pharmaceutical contaminants in wastewater .

- Dye Degradation : A core-shell structure of MgZrO3 combined with iron oxide and zinc oxide achieved a 94% degradation rate of Nigrosin dye within 60 minutes under light exposure, showcasing its effectiveness in color removal from industrial effluents .

Medical Applications

Biocompatibility in Medical Devices

The biocompatibility of magnesium zirconium oxide makes it suitable for medical applications, particularly in prosthetics and dental implants. Its mechanical strength and resistance to wear make it an attractive material for:

- Dental Implants : Used in dental restorations due to its strength and compatibility with biological tissues.

- Prosthetic Devices : Employed in orthopedic implants where durability and biocompatibility are essential .

Advanced Ceramic Components

Magnesium zirconium oxide is also utilized in the production of advanced ceramics due to its combination of strength and insulation properties. Applications include:

- Electrical Insulators : Its excellent dielectric properties make it suitable for use in electrical insulators.

- Spark Plugs : Used in automotive spark plugs where high temperature and electrical insulation are required .

Table 1: Summary of Applications of Magnesium Zirconium Oxide

| Application Area | Specific Use Case | Key Properties Utilized |

|---|---|---|

| High-Temperature Stability | Furnace linings, gas turbines, exhaust systems | High thermal stability, mechanical strength |

| Photocatalysis | Degradation of pharmaceuticals, dyes | Photocatalytic activity under UV light |

| Medical Devices | Dental implants, prosthetics | Biocompatibility, durability |

| Advanced Ceramics | Electrical insulators, spark plugs | Insulation properties, mechanical strength |

Mechanism of Action

The mechanism by which magnesium zirconium oxide exerts its effects involves several molecular targets and pathways:

Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions to occur, thereby increasing the reaction rate.

Antimicrobial Action: The compound generates reactive oxygen species (ROS) that can damage bacterial cell membranes and other cellular components.

Biocompatibility: Magnesium zirconium oxide interacts with biological tissues in a way that minimizes immune response and promotes tissue integration.

Comparison with Similar Compounds

Yttria-Stabilized Zirconia (YSZ)

YSZ (7–8 mol% Y₂O₃-ZrO₂) is the industry standard for TBCs due to its cubic/tetragonal phase stability and high fracture toughness. Key comparisons:

| Property | MgZrO₃ | YSZ |

|---|---|---|

| Thermal Conductivity | 3.5 W/(m·K) | ~2.5–3.0 W/(m·K) |

| Phase Stability | Tetragonal | Cubic/Tetragonal |

| CMAS Resistance | High | Moderate |

| Synthesis Complexity | High | Moderate |

YSZ outperforms MgZrO₃ in thermal cycling durability but degrades above 1200°C due to phase instability. MgZrO₃’s lower thermal conductivity and superior CMAS resistance make it a candidate for next-gen TBCs .

Gadolinium Zirconate (Gd₂Zr₂O₇, GZO)

GZO is notable for its ultra-low thermal conductivity (~1.1–1.5 W/(m·K)) and high melting point (~2300°C). However, its pyrochlore structure has poor fracture toughness compared to MgZrO₃’s tetragonal phase. GZO also suffers from CMAS infiltration, whereas MgZrO₃ forms protective reaction layers .

Calcium Zirconate (CaZrO₃)

CaZrO₃ shares MgZrO₃’s perovskite structure and high-temperature stability (>2000°C). However, its thermal conductivity (~2.7 W/(m·K)) is slightly lower, and it exhibits superior resistance to alkaline environments. Both compounds are explored for TBCs, but CaZrO₃’s brittleness limits its industrial adoption .

Other Zirconates

- Strontium Zirconate (SrZrO₃) : Used in capacitors and proton-conducting ceramics. Its orthorhombic structure transitions to cubic at high temperatures, reducing mechanical stability compared to MgZrO₃ .

- Lead Zirconate (PbZrO₃) : A piezoelectric material for sensors/actuators. Toxic due to Pb content, limiting its use compared to MgZrO₃ .

- Sodium Zirconate (Na₂ZrO₃) : Utilized for CO₂ capture due to high reactivity. Unlike MgZrO₃, it lacks thermal stability above 600°C .

Data Tables

Table 1: Thermal and Structural Properties

Research Findings and Challenges

Biological Activity

Magnesium zirconium oxide (MgZrO3) is a compound that has garnered attention due to its potential biological applications, particularly in the fields of biomedicine and materials science. This article explores the biological activity of MgZrO3, focusing on its antibacterial, antifungal, and anticancer properties, along with its biocompatibility and applications in drug delivery systems.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of MgZrO3, particularly when used in composite forms with other nanomaterials. The mechanism of action primarily involves the generation of reactive oxygen species (ROS), which disrupt bacterial cell membranes and lead to cell death.

Research Findings:

- Study on Nanocomposites : A study demonstrated that MgZrO3 nanoparticles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of Zr4+ ions was found to enhance the antibacterial effect by promoting electrostatic interactions with bacterial cell walls, leading to membrane disruption and increased ROS production .

- Comparison with Other Nanoparticles : In comparative studies, MgZrO3 showed superior antibacterial efficacy compared to pure zirconia or magnesium oxide nanoparticles, indicating its potential as a more effective antimicrobial agent .

2. Antifungal Activity

Incorporation of MgZrO3 into various materials has been explored for its antifungal properties. For instance, studies have shown that adding MgO and ZrO2 into alginate impression materials significantly enhances their antifungal activity.

Key Findings:

- Alginate Impression Materials : A study reported that alginate materials infused with MgO and ZrO2 nanoparticles exhibited potent antifungal effects, suggesting that these compounds could be used in dental applications to prevent fungal infections .

- Mechanism of Action : The antifungal activity is attributed to the disruption of fungal cell membranes by ROS generated from the nanoparticles, similar to the mechanism observed in bacterial cells .

3. Anticancer Properties

The potential anticancer activity of MgZrO3 has also been investigated. Zirconia-based nanomaterials have shown promise in targeting cancer cells while minimizing damage to healthy cells.

Case Studies:

- Nanoparticle Formulations : Research indicates that MgZrO3 can be utilized in drug delivery systems for chemotherapeutic agents, enhancing their efficacy against various cancer cell lines. The controlled release mechanism provided by MgZrO3 matrices allows for sustained drug delivery, improving treatment outcomes .

- Cell Viability Studies : In vitro studies have demonstrated that cells treated with MgZrO3 formulations showed reduced viability in cancerous cells compared to untreated controls, indicating its potential as an anticancer agent .

4. Biocompatibility

Biocompatibility is a crucial factor for any material intended for biomedical applications. The studies conducted on MgZrO3 have reported favorable biocompatibility profiles.

Findings:

- In Vivo Studies : Implantation studies involving Mg-Zr alloys (which include MgZrO3) showed positive cellular responses, including osteogenesis and osseointegration. These findings suggest that MgZrO3 can support bone healing processes effectively .

- Surface Modification Effects : The addition of elements like strontium or calcium to magnesium-zirconium alloys has been shown to enhance their biocompatibility and influence osteoblast activity positively, leading to improved bone integration upon implantation .

5. Data Tables

The following tables summarize key findings related to the biological activity of MgZrO3:

Q & A

Q. What are the common synthesis methods for MgZrO₃, and how do they influence material properties?

MgZrO₃ is typically synthesized via solid-state reactions, sol-gel processes, or hydrothermal methods.

- Solid-state reaction : High-purity MgO and ZrO₂ powders are mixed in stoichiometric ratios, calcined at 1200–1500°C for 12–24 hours, and sintered to form a tetragonal phase .

- Sol-gel synthesis : Precursors like magnesium nitrate and zirconium oxychloride are dissolved in a solvent, gelled, and calcined. This method yields finer particle sizes (~50 nm) and better homogeneity .

- Hydrothermal synthesis : Uses autoclaves at 150–200°C under pressure to produce nanoparticles with controlled crystallinity. This method reduces defects but requires precise pH and temperature control . Key property influences : Synthesis temperature affects phase purity (tetragonal vs. cubic), while precursor choice impacts oxygen vacancy density, critical for thermal stability .

Q. Which characterization techniques are essential for verifying MgZrO₃ structure and phase purity?

- X-ray diffraction (XRD) : Identifies crystal structure (e.g., tetragonal vs. cubic) and quantifies phase ratios. Rietveld refinement is recommended for analyzing mixed-phase systems .

- Scanning/Transmission Electron Microscopy (SEM/TEM) : Resolves grain morphology (e.g., columnar grains in thermal barrier coatings) and interfacial defects .

- Raman spectroscopy : Detects local symmetry changes and phase transitions under thermal stress .

- X-ray photoelectron spectroscopy (XPS) : Confirms stoichiometry and oxidation states (e.g., Zr⁴⁺ vs. Mg²⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal conductivity values for MgZrO₃?

Discrepancies in thermal conductivity (e.g., 1.8–3.5 W/m·K) arise from variations in porosity, oxygen vacancies, and measurement techniques .

- Methodological solutions :

- Use laser flash analysis with controlled atmosphere to minimize oxygen vacancy effects.

- Apply density functional theory (DFT) simulations to correlate lattice vibrations (phonons) with experimental data .

- Compare samples synthesized under identical conditions (e.g., oxygen partial pressure during sintering) .

Q. What strategies optimize MgZrO₃’s phase stability under high-temperature CMAS (CaO-MgO-Al₂O₃-SiO₂) exposure?

MgZrO₃’s tetragonal phase degrades under CMAS infiltration at >1200°C. Mitigation approaches include:

- Doping with Y³⁺ or Gd³⁺ : Stabilizes the cubic phase by reducing ionic radius mismatch, enhancing resistance to CMAS penetration .

- Surface modifications : Plasma-sprayed Al₂O₃ overlayers or graded coatings reduce interfacial stress .

- In-situ XRD/TGA : Monitor phase transitions and mass changes during CMAS exposure to identify degradation thresholds .

Q. Why do conflicting reports exist on MgZrO₃’s suitability for catalytic applications, and how can these be addressed?

While MgZrO₃ is primarily studied for thermal barriers, its catalytic potential (e.g., in redox reactions) is debated due to variable surface acidity and reducibility.

- Experimental design :

- Use H₂-temperature-programmed reduction (H₂-TPR) to quantify oxygen mobility.

- Compare catalytic activity with controlled oxygen vacancy densities (e.g., via annealing in H₂/N₂) .

- Contradiction analysis : Cross-validate results using multiple probe reactions (e.g., CO oxidation vs. methane reforming) to isolate site-specific effects .

Q. What advanced deposition techniques improve MgZrO₃ coating adhesion and durability?

Conventional methods like plasma spraying often result in delamination due to thermal expansion mismatch. Advanced approaches include:

- Electrophoretic deposition (EPD) : Produces dense, nano-layered coatings with improved interfacial bonding .

- Atomic layer deposition (ALD) : Enables sub-nanometer thickness control for multilayered coatings, reducing crack propagation .

- In-situ stress monitoring : Use Raman thermography during deposition to detect residual stress buildup .

Methodological Best Practices

- Data validation : Cross-reference XRD with TEM-EDS to confirm phase composition and rule out impurity phases (e.g., residual MgO/ZrO₂) .

- Error mitigation : For thermal conductivity measurements, account for radiation losses at high temperatures using dual-layer models .

- Reproducibility : Document synthesis parameters (e.g., heating rates, ambient gas composition) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.